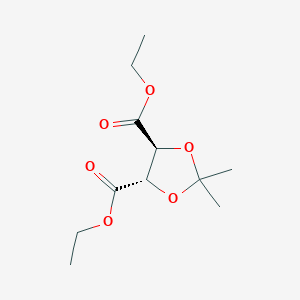
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Chiral Diamines
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has been used in the synthesis of new chiral diamines. These diamines have applications in complex formation with cobalt chloride and in reactions with methylamine to produce compounds with chiral carbon and nitrogen atoms (Shainyan et al., 2002).
2. Chemical Transformations in Organic Synthesis
This compound undergoes various chemical transformations, including reactions with trifluoromethanesulfonyl chloride. Such transformations lead to the formation of different products that have potential applications in organic synthesis (Shainyan et al., 2001).
3. Volatile Compound Analysis in Entomology
The compound has been identified in the analysis of volatiles from the metasternal glands of certain insect species. This is significant for understanding chemical communication in insects and could have implications in entomology (Bohman et al., 2011).
4. Enantioselective Catalysis
It has been utilized in the catalytic reduction of various compounds in the presence of chiral cobalt(II) diamine complexes. This application is crucial in the field of enantioselective synthesis, which is a significant area in pharmaceutical and agrochemical research (Nindakova & Shainyan, 2005).
5. Polymerization Catalysis
The compound has been used in the synthesis of chiral zirconium derivatives for the polymerization of ethylene and propene. This application is particularly relevant in the field of polymer chemistry, where the synthesis of new materials is continuously evolving (Bandy et al., 1991).
6. Antimicrobial Activity
Novel amide derivatives of 1,3-dioxolane, synthesized from this compound, have shown promising antifungal and antibacterial activities. Such findings are critical in the search for new antimicrobial agents (Begum et al., 2019).
7. Application in Asymmetric Synthesis
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is used in asymmetric synthesis, serving as a key component in the preparation of chiral ligands for rhodium-catalyzed hydrogenation reactions. This has implications in the synthesis of enantiomerically pure compounds (Shainyan et al., 2002).
8. Anticancer Research
A water-soluble derivative of heptaplatin containing (4S,5S)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane has been synthesized and evaluated for its anticancer activity and toxicity. This research contributes to the development of new cancer therapies (Liu et al., 2014).
Eigenschaften
IUPAC Name |
diethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNKHXZIPATURB-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OC(O1)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



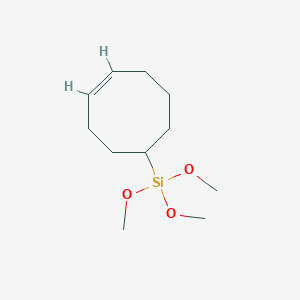
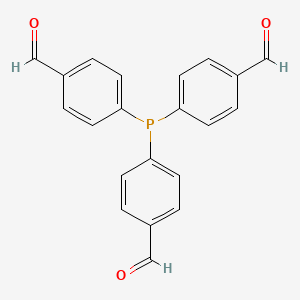
![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
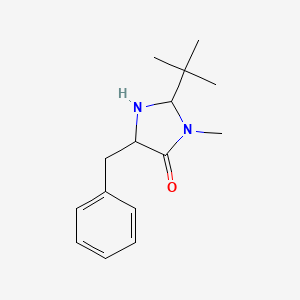
![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)
![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)
![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
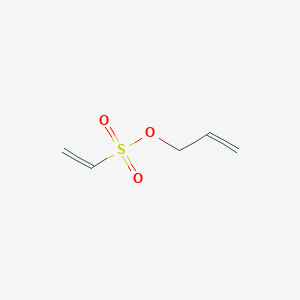
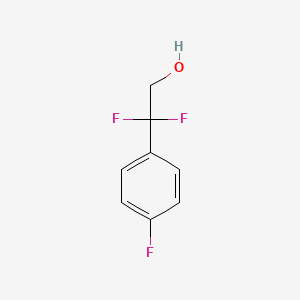
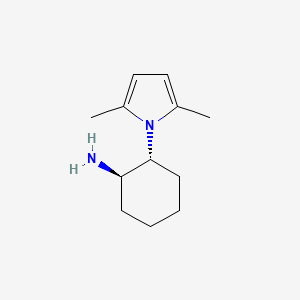
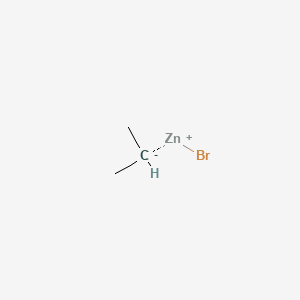
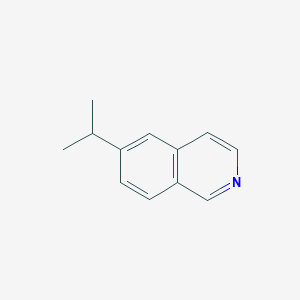
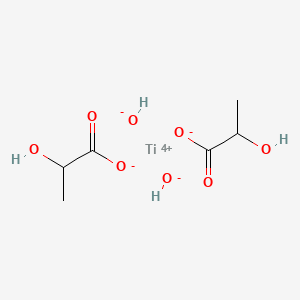
![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)